molecular formula C41H78NO8P B1670885 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine CAS No. 4004-05-1

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1670885
CAS No.: 4004-05-1
M. Wt: 744.0 g/mol
InChI Key: MWRBNPKJOOWZPW-NYVOMTAGSA-N
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Description

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 36:2 obtained by transfer of a proton from the amino to the phosphate group of this compound.
PE(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid that primarily targets cell membranes . It is often used in combination with cationic lipids to form liposomes or lipid nanoparticles (LNPs), which are used as delivery vehicles for therapeutic agents .

Mode of Action

DOPE interacts with its targets (cell membranes) by integrating into the lipid bilayer. The unsaturated fatty acid chains in DOPE contribute to the fluidity of the lipid bilayer, allowing for flexibility and adaptability in the membrane structure . When used in combination with cationic lipids, DOPE can form a hexagonal phase (HII), which promotes the fusion of the lipid membrane with the endosomal membrane, leading to the cytoplasmic release of nucleic acids .

Biochemical Pathways

The primary biochemical pathway affected by DOPE involves the delivery of nucleic acids into cells. This is particularly relevant in gene therapy, where DOPE-containing liposomes or LNPs are used to transport DNA or RNA into target cells . The formation of the HII phase by DOPE facilitates the endosomal escape of these nucleic acids, ensuring their delivery to the cytoplasm where they can exert their therapeutic effects .

Pharmacokinetics

The pharmacokinetics of DOPE largely depend on its formulation. As a component of liposomes or LNPs, DOPE can enhance the stability and bioavailability of the encapsulated therapeutic agents . .

Result of Action

The primary result of DOPE’s action is the successful delivery of therapeutic agents (such as nucleic acids) into target cells . By facilitating endosomal escape, DOPE ensures that these agents reach the cytoplasm where they can exert their effects. This has been particularly useful in gene therapy, where DOPE-containing LNPs have been used to deliver DNA or RNA into cells .

Action Environment

The action of DOPE can be influenced by various environmental factors. For instance, the pH sensitivity of DOPE can affect its ability to form the HII phase, which is crucial for endosomal escape . Additionally, the presence of other lipids (such as cationic lipids) can also impact the formation of liposomes or LNPs and, consequently, the efficiency of nucleic acid delivery .

Properties

CAS No.

4004-05-1

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1

InChI Key

MWRBNPKJOOWZPW-NYVOMTAGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Appearance

Liquid

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dielaidoylphosphatidylethanolamine
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
1,2-dioleoylglycero-3-phosphoethanolamine
1,2-dioleoylphosphatidylethanolamine
1,2-DOPE
1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine
1-2-DOPE
dioleoyl cephalin
Lipofectin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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